

# ELISpot assay protocol for HCV Nucleoprotein (88-96)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HCV Nucleoprotein (88-96)

Cat. No.: B15094425

Get Quote

An Enzyme-Linked Immunospot (ELISpot) assay for Hepatitis C Virus (HCV) Nucleoprotein (88-96) is a highly sensitive immunoassay used to quantify the frequency of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation with the **HCV Nucleoprotein (88-96)** peptide. This peptide, with the sequence NEGLGWAGW[1], is a known epitope recognized by cytotoxic T lymphocytes (CTLs), and its detection is crucial for monitoring cellular immune responses in HCV-infected individuals and evaluating the efficacy of vaccines and immunotherapies.[2][3]

This application note provides a comprehensive protocol for performing an IFN-y ELISpot assay to detect T cell responses to the **HCV Nucleoprotein (88-96)** peptide.

## **Application**

The ELISpot assay is a powerful tool for the ex vivo detection and quantification of single antigen-specific T cells.[4] Unlike other methods like ELISA, which measure bulk cytokine production, or flow cytometry, which can be less sensitive for rare cells, the ELISpot assay captures the cytokine as it is secreted, creating a distinct "spot" for each active cell.[4] This allows for the precise enumeration of responding T cells, making it a gold standard for monitoring cellular immunity in clinical and research settings.[4] This protocol is specifically tailored for researchers, scientists, and drug development professionals investigating T cell responses to HCV.

## **Principle of the Assay**







The IFN-y ELISpot assay is based on a sandwich ELISA principle. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a high-affinity capture antibody specific for human IFN-y. Peripheral blood mononuclear cells (PBMCs), containing T cells and antigen-presenting cells (APCs), are then added to the wells along with the **HCV Nucleoprotein (88-96)** peptide.[2] If T cells specific to this peptide are present, they will be activated and secrete IFN-y. The secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-y molecule is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidinalkaline phosphatase). Finally, a substrate is added that precipitates at the site of the enzyme, forming a visible, colored spot. Each spot corresponds to a single IFN-y-secreting cell, allowing for the quantification of the antigen-specific T cell frequency.

## **Materials and Reagents**



| Reagent/Material                        | Supplier (Example)                       | Notes                                               |  |
|-----------------------------------------|------------------------------------------|-----------------------------------------------------|--|
| Human IFN-y ELISpot Kit                 | (e.g., Mabtech, BD<br>Biosciences)       | Includes capture Ab, detection Ab, enzyme conjugate |  |
| 96-well PVDF ELISpot plates             | Millipore, Mabtech                       |                                                     |  |
| HCV Nucleoprotein (88-96)<br>Peptide    | (e.g., Novatein Biosciences,<br>AnaSpec) | Sequence: NEGLGWAGW. Reconstitute in sterile DMSO.  |  |
| Phytohemagglutinin (PHA)                | Sigma-Aldrich                            | Positive control                                    |  |
| CEF Peptide Pool                        | (e.g., JPT Peptide<br>Technologies)      | Positive control (CMV, EBV, Flu peptides)[5]        |  |
| Irrelevant/Negative Control Peptide     | (e.g., JPT Peptide<br>Technologies)      | e.g., HIV or Actin peptide pool for HCV studies[5]  |  |
| RPMI-1640 Medium                        | Gibco, Lonza                             |                                                     |  |
| Fetal Bovine Serum (FBS)                | Gibco, Hyclone                           | Heat-inactivated, selected for low background       |  |
| Penicillin-Streptomycin                 | Gibco, Lonza                             |                                                     |  |
| L-Glutamine                             | Gibco, Lonza                             | _                                                   |  |
| Sterile Phosphate-Buffered Saline (PBS) |                                          |                                                     |  |
| 35% or 70% Ethanol                      | For plate pre-wetting                    |                                                     |  |
| Dimethyl Sulfoxide (DMSO)               | Sigma-Aldrich                            | For peptide reconstitution and as a vehicle control |  |
| CO <sub>2</sub> Incubator               | 37°C, 5% CO <sub>2</sub>                 |                                                     |  |
| Automated ELISpot Reader                | (e.g., CTL, AID)                         | For spot counting and analysis                      |  |

## **Experimental Protocol**

This protocol is adapted from standard human IFN-y ELISpot procedures.[6]

Day 1: Plate Coating



- Pre-wet the Plate: Add 15  $\mu$ L of 35% ethanol to each well of the 96-well PVDF plate. Incubate for 1 minute at room temperature.
- Wash: Immediately wash the wells by adding 150-200 μL of sterile PBS. Flick the plate to discard the PBS. Repeat this wash step three times. Do not allow the membrane to dry.
- Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 μL of the diluted antibody to each well.
- Incubate: Seal the plate and incubate overnight at 4°C.

#### Day 2: Cell Stimulation and Incubation

- Prepare Cells:
  - Thaw cryopreserved human PBMCs rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing pre-warmed complete medium (RPMI-1640 + 10% FBS + 1% Pen/Strep).
  - Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
  - Count the cells and assess viability using Trypan Blue. Viability should be >80%.[6]
  - Resuspend the cells to a final concentration of 2-3 x 10<sup>6</sup> cells/mL in complete medium.
     Note: For optimal results, especially with cryopreserved cells, an overnight "resting" period at 37°C before plating can improve cell viability and function.[7]
- Block the Plate:
  - Aspirate or flick out the capture antibody solution from the plate.
  - Wash the plate twice with 200 μL of sterile PBS per well.
  - Add 200 μL of complete medium to each well to block non-specific binding.
  - Incubate for at least 2 hours at 37°C.



#### • Prepare Stimulants:

- Dilute the HCV Nucleoprotein (88-96) peptide, PHA (positive control), and negative control peptide in complete medium to a 2X final concentration. A final peptide concentration of 1-10 µg/mL is generally recommended.[6]
- Include a vehicle control (DMSO at the same final concentration as the peptide wells) and a medium-only control (unstimulated).
- Plate Cells and Stimulants:
  - Flick out the blocking medium from the plate.
  - $\circ$  Add 100 µL of the cell suspension to each well (yielding 2-3 x 10<sup>5</sup> cells/well).
  - Add 100 μL of the 2X stimulant to the appropriate wells.

#### Incubate:

- Cover the plate with a lid and incubate at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.
- Crucially, do not stack plates or disturb them during incubation, as this can lead to merged or "comet-tailed" spots.

#### Day 3: Detection and Development

- Wash and Add Detection Antibody:
  - Flick the plate to discard cells and medium.
  - $\circ$  Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST), using 200  $\mu L$  per well for each wash.
  - $\circ$  Dilute the biotinylated anti-IFN-y detection antibody in PBS with 0.5% BSA. Add 100  $\mu L$  to each well.
  - Incubate for 2 hours at room temperature.



- Add Enzyme Conjugate:
  - Wash the plate 5 times with PBST.
  - $\circ~$  Dilute the Streptavidin-Alkaline Phosphatase (or HRP) conjugate in PBS with 0.5% BSA. Add 100  $\mu L$  to each well.
  - Incubate for 1 hour at room temperature, protected from light.
- · Develop Spots:
  - Wash the plate 5 times with PBST, followed by 2 final washes with PBS only to remove residual Tween-20.
  - Add 100 μL of the substrate solution (e.g., BCIP/NBT for AP) to each well.
  - Monitor spot development closely, typically for 5-15 minutes. Stop the reaction by washing the plate thoroughly with distilled water.
- Dry and Read:
  - Remove the plastic underdrain from the plate.
  - Allow the plate to dry completely in the dark (e.g., overnight at room temperature or in a laminar flow hood).
  - Count the spots using an automated ELISpot reader.

## **Data Presentation and Analysis**

The results are expressed as Spot Forming Cells (SFCs) per 10<sup>6</sup> PBMCs. A positive response is typically defined as the mean SFC count in test wells being at least twice the mean SFC count in negative control wells and also exceeding a minimum threshold (e.g., 10 spots).

Table 1: Representative ELISpot Data for **HCV Nucleoprotein (88-96)** 



| Sample ID                 | Stimulant   | Mean SFCs /<br>2x10⁵ PBMCs | SFCs / 10 <sup>6</sup><br>PBMCs | Result       |
|---------------------------|-------------|----------------------------|---------------------------------|--------------|
| HCV Patient 1             | Medium Only | 2                          | 10                              | Negative     |
| DMSO (Vehicle)            | 3           | 15                         | Negative                        |              |
| HCV NP (88-96)            | 56          | 280                        | Positive                        | <del>_</del> |
| PHA (Positive<br>Control) | 215         | 1075                       | Valid                           |              |
| Healthy Donor 1           | Medium Only | 1                          | 5                               | <br>Negative |
| DMSO (Vehicle)            | 2           | 10                         | Negative                        |              |
| HCV NP (88-96)            | 3           | 15                         | Negative                        | _            |
| PHA (Positive<br>Control) | 189         | 945                        | Valid                           | _            |

Note: This is example data. Actual SFC counts can vary significantly between individuals, depending on the stage of infection and host immune status. Responses in chronically infected individuals can range from low (25-50 SFC/10<sup>6</sup>) to high (>200 SFC/10<sup>6</sup> PBMCs).[2]

## Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: ELISpot experimental workflow from plate coating to spot analysis.



## T Cell Activation and IFN-y Secretion



Click to download full resolution via product page



Caption: Simplified diagram of T cell activation and cytokine capture in ELISpot.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. HCV Nucleoprotein (88-96) Peptide Novatein Biosciences [novateinbio.com]
- 2. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. Control Peptides and Peptide Pools [peptides.de]
- 5. Peptide Pools: Powerful Tools in Immune Research [peptides.de]
- 6. Determination of Hepatitis C Virus-Specific T-Cell Activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [ELISpot assay protocol for HCV Nucleoprotein (88-96)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15094425#elispot-assay-protocol-for-hcv-nucleoprotein-88-96]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com